2-(3-METHOXYPHENYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE
Description
2-(3-Methoxyphenyl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a methyl-substituted phenyl group and a 3-methoxyphenyl acetamide moiety. For instance, analogous compounds with 1,2,4-oxadiazole cores are synthesized via condensation reactions involving substituted phenylacetimidamides and benzoxazine intermediates under mild conditions (e.g., room temperature, Cs₂CO₃ catalysis in DMF) . Characterization typically employs ¹H NMR, IR, and mass spectrometry, confirming structural integrity .
The 3-methoxyphenyl group may influence electronic and steric properties, while the 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, common in medicinal chemistry scaffolds .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-20-19(25-22-13)12-15-7-3-4-9-17(15)21-18(23)11-14-6-5-8-16(10-14)24-2/h3-10H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWZIYKJIOZHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
The target compound’s 1,2,4-oxadiazole core distinguishes it from triazole-containing analogs (e.g., 2-{[4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide) :
Triazole derivatives often exhibit enhanced solubility and broader biological interactions due to nitrogen-rich cores , whereas oxadiazoles offer superior stability for prolonged activity .
Substituent Effects
Methoxyphenyl Positional Isomerism
The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl analogs (e.g., N-(4-methoxyphenyl)acetamides in ). Positional isomerism impacts pharmacokinetics:
- 3-Methoxy : May reduce steric hindrance, enhancing binding to planar targets (e.g., enzyme active sites).
Methyl vs. Bulky Substituents
The 3-methyl group on the oxadiazole ring minimizes steric bulk compared to allyl or ethyl substituents in triazole analogs (e.g., 4-allyl-5-phenyl-1,2,4-triazole in ). Smaller substituents improve membrane permeability but may reduce target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
